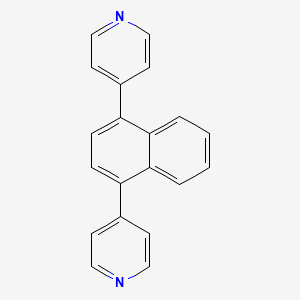

1,4-Di(pyridin-4-yl)naphthalene

Übersicht

Beschreibung

1,4-Di(pyridin-4-yl)naphthalene is an organic compound that features a naphthalene core substituted with pyridine rings at the 1 and 4 positions. This compound is of significant interest in the field of materials science and coordination chemistry due to its ability to act as a ligand in the formation of metal-organic frameworks (MOFs) and other coordination complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Di(pyridin-4-yl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,4-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate . The reaction is typically carried out in a solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Di(pyridin-4-yl)naphthalene primarily undergoes substitution reactions due to the presence of the pyridine rings. It can also participate in coordination reactions with metal ions to form various metal-organic frameworks .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.

Coordination Reactions: Metal salts such as zinc acetate or cadmium nitrate are used. .

Major Products

Substitution Reactions: Products include halogenated derivatives and other substituted naphthalene compounds.

Coordination Reactions: Products are metal-organic frameworks with varying structures depending on the metal ion and co-ligands used

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

DPyN serves as an important ligand in the synthesis of metal-organic frameworks. Its rigid structure allows it to effectively coordinate with metal ions, leading to the formation of stable frameworks with tunable properties.

- Catalytic Applications : DPyN-based MOFs have shown promise as catalysts in various chemical reactions. The incorporation of DPyN into MOF structures enhances their catalytic efficiency due to the increased surface area and active sites available for reactions .

- Gas Storage and Separation : The porosity of DPyN-derived MOFs allows for the selective adsorption of gases such as CO2 and H2, making them suitable for applications in gas storage and separation technologies .

Photonic Devices

The optical properties of DPyN make it a candidate for applications in photonic devices, particularly in organic light-emitting diodes (OLEDs) and white-light-emitting systems.

- White Light Emission : Research indicates that DPyN can be utilized in systems designed to emit pure white light. The compound's ability to enhance intramolecular charge transfer (ICT) efficiency contributes to its effectiveness in these applications .

- Light Harvesting : DPyN has potential use in light-harvesting systems due to its ability to absorb light and convert it into usable energy, which can be applied in solar energy technologies .

Biological Applications

The biological activity of DPyN is an emerging area of research. Its derivatives have been studied for their potential therapeutic effects.

- Antimicrobial Activity : Compounds related to DPyN have demonstrated significant antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .

- Pharmaceutical Development : The structural characteristics of DPyN allow for modifications that could lead to new pharmaceutical compounds. Its derivatives may exhibit biological activities relevant to treating diseases such as cancer or neurodegenerative disorders .

Case Study 1: DPyN as a Ligand in MOFs

A study demonstrated that incorporating DPyN into a zinc-based MOF significantly improved the material's catalytic activity for the oxidation of organic substrates. The framework exhibited high stability and selectivity, making it a valuable candidate for industrial applications.

Case Study 2: Photonic Applications

Research on a DPyN-based OLED revealed that the device achieved high efficiency and brightness levels while maintaining color purity. This highlights the potential of DPyN in next-generation display technologies.

Case Study 3: Antimicrobial Properties

In vitro studies on DPyN derivatives showed promising results against various bacterial strains, including those resistant to conventional antibiotics. This positions DPyN as a lead compound for further development into new antimicrobial therapies.

Wirkmechanismus

The mechanism of action of 1,4-Di(pyridin-4-yl)naphthalene primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can exhibit unique properties such as enhanced stability, luminescence, and catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine-substituted naphthalene derivative with similar coordination properties.

2,6-Di(pyridin-4-yl)naphthalene: A structural isomer with pyridine rings at the 2 and 6 positions, also used in coordination chemistry.

Uniqueness

1,4-Di(pyridin-4-yl)naphthalene is unique due to its specific substitution pattern, which allows for the formation of distinct metal-organic frameworks and coordination complexes. Its ability to form stable, luminescent, and porous materials makes it valuable in various scientific and industrial applications .

Biologische Aktivität

1,4-Di(pyridin-4-yl)naphthalene (CAS No. 1429342-63-1) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a naphthalene core with two pyridine rings attached at the 1 and 4 positions. This structural arrangement is significant as it influences the compound's interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the growth of various cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

- HT-29 cells (colon cancer)

The compound induces apoptosis in these cell lines through several mechanisms, primarily involving disruption of microtubule dynamics by binding to tubulin. This action leads to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties . It has been tested against various bacterial strains and shown to inhibit their growth effectively. The compound's mechanism involves interference with bacterial cell wall synthesis and disruption of cellular functions .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular metabolism and proliferation.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- A study published in Chemical & Pharmaceutical Bulletin highlighted its anticancer effects on HeLa cells, reporting an IC50 value indicating significant potency against these cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Tubulin inhibition |

| MCF-7 | 7.5 | Apoptosis induction via ROS generation |

| HT-29 | 6.0 | Disruption of microtubule dynamics |

Comparative Analysis

Compared to other compounds within the naphthalene family, this compound shows enhanced selectivity and potency against specific cancer cell lines. Other derivatives have been less effective in inducing apoptosis at similar concentrations .

Eigenschaften

IUPAC Name |

4-(4-pyridin-4-ylnaphthalen-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-2-4-20-18(16-9-13-22-14-10-16)6-5-17(19(20)3-1)15-7-11-21-12-8-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHFNULMVZGXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.